molecular formula C16H18N4O B11225163 7-(4-Methoxyphenyl)-2-(2-methylpropyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Methoxyphenyl)-2-(2-methylpropyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11225163
M. Wt: 282.34 g/mol
InChI Key: OYQJNURQCIXXQF-UHFFFAOYSA-N
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Description

7-(4-METHOXYPHENYL)-2-(2-METHYLPROPYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a synthetic organic compound belonging to the triazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-2-(2-METHYLPROPYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.

    Substitution Reactions: Introduction of the 4-methoxyphenyl and 2-methylpropyl groups can be done through nucleophilic substitution reactions using corresponding halides or other electrophilic reagents.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the triazole ring.

    Reduction: Reduction reactions can occur at various positions, potentially altering the electronic properties of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

  • **Catalysis

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H18N4O/c1-11(2)10-15-18-16-17-9-8-14(20(16)19-15)12-4-6-13(21-3)7-5-12/h4-9,11H,10H2,1-3H3

InChI Key

OYQJNURQCIXXQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC

Origin of Product

United States

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